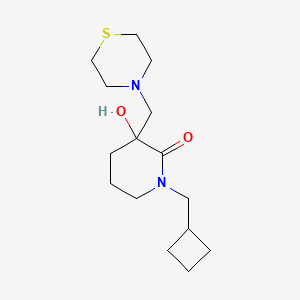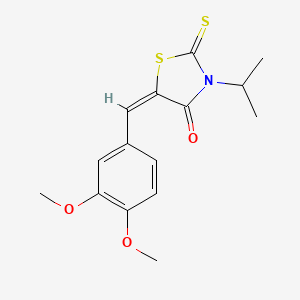![molecular formula C13H11N5O2S B6013516 2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B6013516.png)
2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties that make it a valuable tool for investigating various biochemical and physiological processes.
作用机制
The mechanism of action of 2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and interfering with various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one are still being studied. However, it has been found to have inhibitory effects on certain enzymes, which could be useful in studying the role of these enzymes in various cellular processes. It has also been found to have potential anti-cancer properties, although more research is needed in this area.
实验室实验的优点和局限性
One of the main advantages of using 2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one in lab experiments is its ability to inhibit certain enzymes. This can be useful in studying the role of these enzymes in various cellular processes. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are numerous future directions for research involving 2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one. Some potential areas of investigation include:
1. Further studies of the compound's mechanism of action and its effects on various cellular processes.
2. Exploration of the compound's potential anti-cancer properties.
3. Investigation of the compound's potential as a tool for studying the role of specific enzymes in various cellular processes.
4. Development of new synthesis methods for the compound that are more efficient and cost-effective.
5. Investigation of the compound's potential as a therapeutic agent for various diseases and conditions.
In conclusion, 2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one is a synthetic compound that has potential applications in scientific research. Its ability to inhibit certain enzymes makes it a valuable tool for investigating various biochemical and physiological processes. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
合成方法
The synthesis of 2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one can be achieved through a number of different methods. One commonly used method involves the reaction of 2-chloro-4-(methylsulfanyl)quinazoline with guanidine to produce the desired compound. Other methods involve the use of various reagents and catalysts to achieve the desired reaction.
科学研究应用
The potential applications of 2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one in scientific research are numerous. This compound has been found to have a number of interesting properties that make it a valuable tool for investigating various biochemical and physiological processes. For example, it has been shown to have inhibitory effects on certain enzymes, which could be useful in studying the role of these enzymes in various cellular processes.
属性
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c14-9-5-11(19)18-13(16-9)21-6-10-15-8-4-2-1-3-7(8)12(20)17-10/h1-5H,6H2,(H,15,17,20)(H3,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGASZMPAFNWQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC(=CC(=O)N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6013436.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide](/img/structure/B6013450.png)
![N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6013457.png)
![N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B6013462.png)
![tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate](/img/structure/B6013466.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide](/img/structure/B6013468.png)
![11-(3,7-dimethyl-6-octen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013496.png)


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6013518.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B6013520.png)

![1-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B6013525.png)